2-Butyl-3-(2,6-dichlorophenyl)quinazolin-4-one
Description
2-Butyl-3-(2,6-dichlorophenyl)quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
2-butyl-3-(2,6-dichlorophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c1-2-3-11-16-21-15-10-5-4-7-12(15)18(23)22(16)17-13(19)8-6-9-14(17)20/h4-10H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBROYFAQJYRAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(2,6-dichlorophenyl)quinazolin-4-one typically involves the reaction of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve large-scale batch reactions using similar synthetic routes as described above. The reactions are typically carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-(2,6-dichlorophenyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinazolinone oxides.
Reduction: Reduction reactions can convert quinazolinones to their corresponding dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and quinazolinone oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against resistant bacterial strains.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-3-(2,6-dichlorophenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets bacterial quorum sensing regulators, inhibiting biofilm formation and reducing bacterial virulence.
Pathways Involved: The compound interferes with the quorum sensing system of bacteria, which is essential for their communication and pathogenicity.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-2-(4-chlorophenyl)quinazolin-4-one: Known for its potent antimicrobial activity against Staphylococcus aureus.
2-Phenylquinazolin-4-one: Exhibits significant antioxidant properties and metal-chelating abilities.
Uniqueness
2-Butyl-3-(2,6-dichlorophenyl)quinazolin-4-one stands out due to its dual antimicrobial and anti-biofilm activities. Its ability to inhibit biofilm formation at sub-minimum inhibitory concentrations without affecting bacterial growth makes it a promising candidate for developing new antibacterial agents that are less likely to trigger resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
